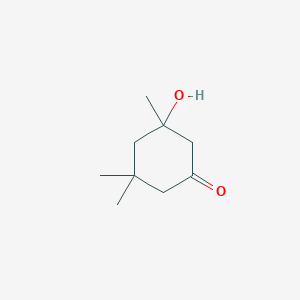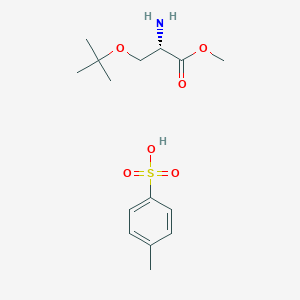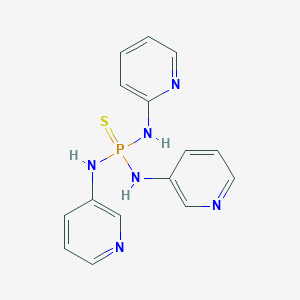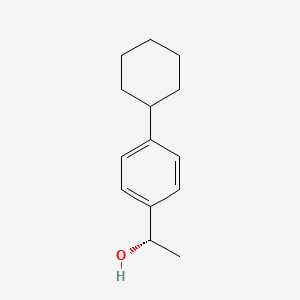
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate is an organoboron compound with the molecular formula C12H18BNO3. It is known for its role in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a styryl group attached to a boronate ester, which imparts unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate typically involves the reaction of styrylboronic acid with diethanolamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of a boronate ester linkage between the styryl group and the diethanolamine moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the styryl group to ethyl or other alkyl groups.
Substitution: The boronate ester can participate in substitution reactions, where the styryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alkylated derivatives of the original compound.
Substitution: Various substituted boronate esters.
Aplicaciones Científicas De Investigación
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in the development of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate involves its ability to form stable boronate esters with various nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound acts as a boron source for the formation of carbon-carbon bonds. The styryl group enhances the reactivity of the boronate ester, making it a valuable reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Styrylboronic acid
- Diethanolamine boronate
- Phenylboronic acid
Uniqueness
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate is unique due to its combination of a styryl group and a boronate ester. This combination imparts distinct reactivity and properties, making it a versatile reagent in various chemical reactions. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in Suzuki-Miyaura coupling reactions.
Propiedades
Fórmula molecular |
C12H18BNO3 |
|---|---|
Peso molecular |
235.09 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethoxy-[(E)-2-phenylethenyl]borinic acid |
InChI |
InChI=1S/C12H18BNO3/c15-10-8-14-9-11-17-13(16)7-6-12-4-2-1-3-5-12/h1-7,14-16H,8-11H2/b7-6+ |
Clave InChI |
ULGJQOMDADPXMJ-VOTSOKGWSA-N |
SMILES isomérico |
B(/C=C/C1=CC=CC=C1)(O)OCCNCCO |
SMILES canónico |
B(C=CC1=CC=CC=C1)(O)OCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)


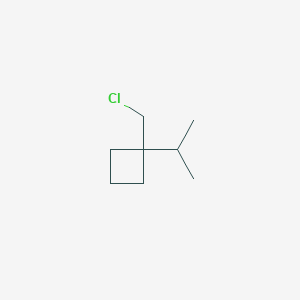


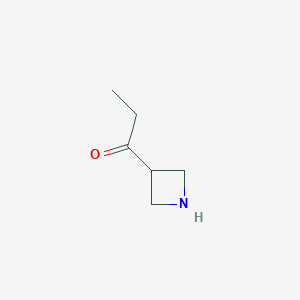
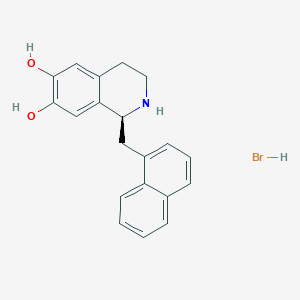
![D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)
